molecular formula C12H16BrNO B189865 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- CAS No. 139474-25-2

4-Piperidinol, 4-(4-bromophenyl)-1-methyl-

Cat. No. B189865
M. Wt: 270.17 g/mol
InChI Key: GQPLQVMAOCKIHC-UHFFFAOYSA-N
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Description

4-Piperidinol, 4-(4-bromophenyl)-1-methyl-, also known as 4-(4-Bromophenyl)-4-piperidinol, is reported to show potential antioxidant activity. It has been studied for its analgesic effects in mice using a tail immersion assay12.



Synthesis Analysis

The compound has been synthesized and evaluated as a multifactorial agent for the treatment of Alzheimer’s disease (AD). Among all the analogues, AB11 and AB14 showed the best activity against acetylcholinesterase (AChE) with IC50 = 0.029 µM and 0.038 µM, respectively3.



Molecular Structure Analysis

The molecular structure of 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- can be found in various databases. It has the empirical formula C11H14BrNO and a molecular weight of 256.1445.



Chemical Reactions Analysis

The chemical reactions involving 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- are not explicitly mentioned in the search results.



Physical And Chemical Properties Analysis

The compound has a melting point of 167-170 °C (lit.). It is a white to light yellow crystalline powder68.


Scientific Research Applications

  • Specific Scientific Field : Medical Sciences, specifically Neurology and Pharmacology .
  • Summary of the Application : “4-Piperidinol, 4-(4-bromophenyl)-1-methyl-” derivatives have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD) . The compounds have shown promising results in inhibiting acetylcholinesterase (AChE), acting as an antioxidant agent, and inhibiting amyloid beta (Aβ) aggregation .
  • Methods of Application or Experimental Procedures : The derivatives were synthesized and then evaluated through in-vitro and in-silico based studies . The compounds were tested for their activity against acetylcholinesterase (AChE), their antioxidant properties, and their ability to inhibit amyloid beta (Aβ) aggregation .
  • Results or Outcomes : Among all the analogues, AB11 and AB14 showed the best activity against acetylcholinesterase (AChE) with IC50 = 0.029 μM and 0.038 μM, respectively . Both compounds also acted as a good antioxidant agent (IC50 = 26.38 μM for AB11 and 23.99 μM for AB14), while AB11 is the only molecule that displayed moderate inhibition of amyloid beta (Aβ) (43.25% at 500 μM) .

Safety And Hazards

The compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It also has specific target organ toxicity – single exposure (Category 3). Safety measures include wearing protective equipment and ensuring adequate ventilation9.


Future Directions

The compound and its derivatives have shown promise as a treatment for Alzheimer’s disease. In particular, AB11 is a promising multi-target hit that can be optimized further as a successful drug molecule for the treatment of AD10.


properties

IUPAC Name

4-(4-bromophenyl)-1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-14-8-6-12(15,7-9-14)10-2-4-11(13)5-3-10/h2-5,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPLQVMAOCKIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443186
Record name 4-Piperidinol, 4-(4-bromophenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1-methylpiperidin-4-ol

CAS RN

139474-25-2
Record name 4-Piperidinol, 4-(4-bromophenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction mixture of 4-(4-bromophenyl)piperidin-4-ol (1.5 g, 5.9 mmol), methyl iodide (0.4 mL, 6.4 mmol), and K2CO3 (1.2 g, 8.8 mmol) in acetone was stirred at rt for 90 min. The reaction was diluted with EtOAc and water was added. The resulting mixture was extracted with EtOAc and the combined organic extracts were dried over MgSO4 and concentrated to give the title compound as a yellow solid (1.5 g, used without further purification). 1H NMR (400 MHz, CDCl3) δ 7.40 (d, J=8.1 Hz, 2H), 7.29 (d, J=8.1 Hz, 2H), 3.20 (br s, 1H), 2.64-2.61 (m, 2H), 2.39 (t, J=11.8 Hz, 2H), 2.21 (s, 3H), 2.03-1.96 (m, 2H), 1.64-1.61 (m, 2H); MS ESI 270.0 [M+H]+, calcd for [C12H16BrNO+H]+ 270.04.
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